Sodium tetrafluoroborate

描述

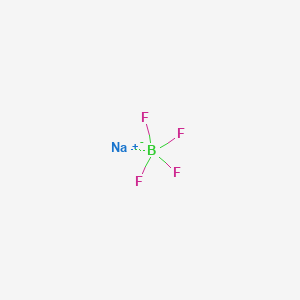

Sodium tetrafluoroborate (NaBF₄) is an inorganic salt with the chemical formula NaBF₄. It is widely utilized in organic synthesis as a fluorinating agent and catalyst, particularly in alkylation and metathesis reactions . Industrially, NaBF₄ enhances the corrosion resistance of magnesium alloy coatings by forming Mg(BF₄)₂ in the inner layer during plasma electrolytic oxidation (PEO) processes . Its solubility in polar solvents (e.g., water, acetone) and stability under moderate temperatures make it a versatile reagent in both academic and industrial settings .

准备方法

Neutralization of Tetrafluoroboric Acid with Sodium Hydroxide or Carbonate

The most widely documented method for synthesizing sodium tetrafluoroborate involves neutralizing tetrafluoroboric acid (HBF₄) with sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). This approach is favored for its simplicity and high yield, particularly in laboratory settings.

Reaction with Sodium Hydroxide

The stoichiometric reaction between HBF₄ and NaOH proceeds as follows:

4 \rightarrow \text{NaBF}4 + \text{H}_2\text{O} \quad

This exothermic reaction is typically conducted at room temperature, with careful pH monitoring to ensure complete neutralization. Industrial protocols recommend using a platinum or polypropylene reactor to withstand the corrosive nature of HBF₄ . The resulting solution is evaporated to induce crystallization, yielding rhombic NaBF₄ crystals with a purity exceeding 99% .

Reaction with Sodium Carbonate

For larger-scale production, sodium carbonate is often preferred due to its lower cost and reduced exothermicity:

2\text{CO}3 + 2\text{HBF}4 \rightarrow 2\text{NaBF}4 + \text{H}2\text{O} + \text{CO}2 \quad

Key process parameters include:

-

Temperature control : Maintained below 35°C to prevent BF₃ gas evolution .

-

pH adjustment : Neutralization to pH 3–4 ensures optimal precipitation while minimizing side reactions .

-

Gas management : CO₂ off-gassing requires controlled venting to avoid reactor overpressure .

One-Pot Synthesis from Boric Acid, Hydrofluoric Acid, and Sodium Carbonate

An alternative route eliminates the need for pre-formed HBF₄ by combining boric acid (H₃BO₃), hydrofluoric acid (HF), and sodium carbonate in a single reactor:

3\text{BO}3 + 8\text{HF} + \text{Na}2\text{CO}3 \rightarrow 2\text{NaBF}4 + 7\text{H}2\text{O} + \text{CO}_2 \quad

Stoichiometry and Reaction Mechanism

The reaction proceeds through intermediate formation of HBF₄, which is immediately neutralized by Na₂CO₃. Critical considerations include:

-

Molar ratios : A 2:8:1 ratio of H₃BO₃:HF:Na₂CO₃ ensures complete conversion .

-

Sequential addition : Boric acid is gradually introduced to 40% HF to mitigate rapid heat generation .

-

Crystallization : Post-reaction evaporation at 60–80°C produces anhydrous NaBF₄ crystals .

Process Optimization and Yield Considerations

Industrial trials demonstrate that this method achieves yields >95% when:

-

Reaction time exceeds 6 hours for complete fluorination of boron .

-

Recrystallization from water removes residual NaF impurities .

Industrial Manufacturing Techniques

Large-Scale Neutralization Processes

Modern plants utilize continuous stirred-tank reactors (CSTRs) for HBF₄ neutralization. A representative workflow includes:

-

Acid storage : HBF₄ (45–50% w/w) is stored in Hastelloy-lined tanks .

-

Neutralization : Na₂CO₃ slurry is metered into HBF₄ at 0.5 L/min per 100 L reactor volume .

-

Crystallization : Multi-effect evaporators concentrate the solution to 30–35% solids .

Table 1: Industrial Process Parameters

| Parameter | Value | Source |

|---|---|---|

| Reactor temperature | 25–35°C | |

| Neutralization pH | 3.5–4.0 | |

| Evaporator pressure | 0.8–1.2 bar | |

| Final moisture | <0.5% |

In Situ Acid Generation and Neutralization

Some facilities integrate HBF₄ synthesis and neutralization steps to reduce costs. For example, tin metal is oxidized in HBF₄ to generate Sn(BF₄)₂, which is subsequently treated with Na₂CO₃:

4 + \text{O}2 \rightarrow \text{Sn(BF}4\text{)}2 + \text{H}2\text{O} \quad

2 + \text{Na}2\text{CO}3 \rightarrow 2\text{NaBF}4 + \text{SnCO}_3 \quad

This method reduces HF handling but introduces challenges in tin carbonate byproduct removal .

Crystallization and Purification Strategies

Recrystallization from Aqueous Solutions

Laboratory-scale purification involves dissolving crude NaBF₄ in water (108 g/100 mL at 25°C) and cooling to 5°C to precipitate high-purity crystals . Industrial plants employ forced-circulation crystallizers with:

-

Cooling rates of 0.5°C/min to prevent inclusion impurities .

-

Centrifugation at 2,000–3,000 rpm for efficient crystal separation .

Anhydrous Product Formation

To produce anhydrous NaBF₄ for electronic applications, manufacturers use:

Comparative Analysis of Synthesis Methods

Table 2: Method Comparison

| Criteria | Neutralization Route | One-Pot Synthesis |

|---|---|---|

| Reactant cost | High (HBF₄) | Low |

| Energy consumption | Moderate | High |

| Byproduct management | Simple (CO₂/H₂O) | Complex (HF fumes) |

| Typical yield | 98–99% | 95–97% |

| Scalability | Excellent | Moderate |

科学研究应用

Electrochemical Applications

Lithium-Ion Batteries

One of the primary applications of sodium tetrafluoroborate is in lithium-ion batteries. It serves as an additive in electrolytes and anodes to improve the performance and stability of these batteries. Research indicates that incorporating NaBF₄ enhances the cyclical stability and high-voltage performance of lithium-ion batteries by forming protective layers on electrode surfaces. This protective layer mitigates impedance and maintains the structural integrity of cathode materials during cycling, leading to improved battery life and efficiency .

Catalytic Applications

Synthesis Catalyst

This compound has been identified as an effective catalyst in organic synthesis. It facilitates the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones and thiones through a three-component condensation reaction involving aldehydes, 1,3-dicarbonyl compounds, and urea. This reaction demonstrates high efficiency and selectivity, making NaBF₄ a valuable catalyst in organic chemistry .

Surface Modification and Coatings

Plasma Electrolytic Oxidation (PEO)

In materials science, this compound is utilized in plasma electrolytic oxidation processes to enhance the properties of coatings on magnesium alloys. Studies show that coatings produced using NaBF₄ exhibit increased thickness and corrosion resistance compared to those without it. The presence of fluorine from NaBF₄ contributes to superior barrier properties, making it ideal for protective coatings in various industrial applications .

Salting-Out Techniques

Extraction Processes

NaBF₄ plays a significant role in salting-out extraction techniques within pharmaceutical chemistry. It is used to manipulate solubility during the extraction of compounds from aqueous solutions, enhancing recovery rates without relying on back extraction processes. This application underscores its utility in improving the efficiency of purification protocols in drug development .

Table 1: Summary of Applications of this compound

| Application Area | Specific Use | Benefits |

|---|---|---|

| Lithium-Ion Batteries | Additive in electrolytes and anodes | Improved cyclical stability and performance |

| Organic Synthesis | Catalyst for condensation reactions | High efficiency and selectivity |

| Surface Coatings | PEO for magnesium alloys | Enhanced thickness and corrosion resistance |

| Pharmaceutical Chemistry | Salting-out extraction | Improved recovery rates |

Case Studies

Case Study 1: Lithium-Ion Battery Performance

A study demonstrated that lithium-ion batteries incorporating this compound as an electrolyte additive exhibited a significant increase in cycle life compared to conventional batteries. The addition of NaBF₄ resulted in a protective film formation on the cathode surface, which reduced degradation over extended use .

Case Study 2: Catalytic Efficiency

In a comparative analysis of various catalysts for synthesizing dihydropyrimidinones, this compound outperformed traditional catalysts by providing higher yields within shorter reaction times. The study highlighted its effectiveness in facilitating complex organic reactions with minimal side products .

作用机制

The mechanism by which sodium tetrafluoroborate exerts its effects is primarily through the release of the tetrafluoroborate anion (BF₄⁻). This anion is weakly coordinating and can act as a source of fluoride ions in various chemical reactions . The tetrafluoroborate anion is less nucleophilic and basic compared to other anions, making it useful in reactions where minimal interference from the anion is desired .

相似化合物的比较

Comparative Analysis with Similar Compounds

Chemical and Physical Properties

NaBF₄ is often compared to other tetrafluoroborate salts (e.g., KBF₄, NH₄BF₄) and ionic liquids containing the [BF₄]⁻ anion (e.g., 1-ethyl-3-methylimidazolium tetrafluoroborate, [EMIM][BF₄]). Key differences include:

- Solubility : NaBF₄ is highly water-soluble, whereas [EMIM][BF₄] is hydrophobic but miscible with organic solvents like acetonitrile . Potassium tetrafluoroborate (KBF₄) has lower solubility in water and organic media, limiting its use in homogeneous reactions .

- Conductivity : Ionic liquids like [EMIM][BF₄] exhibit high ionic conductivity (14–60 mS/cm at 25°C), making them superior electrolytes for capacitors and batteries compared to NaBF₄, which has lower conductivity in aqueous solutions .

Electrochemical Performance

[EMIM][BF₄] demonstrates a wide electrochemical stability window (>4 V), enabling its use in lithium-ion batteries and supercapacitors .

Data Tables Summarizing Key Comparisons

Table 1: Physicochemical Properties of Tetrafluoroborate Compounds

| Property | NaBF₄ | KBF₄ | [EMIM][BF₄] |

|---|---|---|---|

| Melting Point (°C) | 384 (decomposes) | 530 | -15 (liquid) |

| Conductivity (mS/cm) | ~5 (aqueous) | <1 | 14–60 |

| Solubility in Water | 108 g/100 mL | 0.45 g/100 mL | Immiscible |

| Thermal Stability (°C) | >400 | >500 | ~300 |

生物活性

Sodium tetrafluoroborate (NaBF₄) is a compound that has garnered attention in various fields, including catalysis and potential biological applications. This article provides a comprehensive overview of its biological activity, including toxicological evaluations, metabolic pathways, and its effects on living organisms.

This compound is an inorganic salt composed of sodium cations and tetrafluoroborate anions. Its chemical structure can be represented as NaBF₄. The compound is typically used in industrial applications, but its interactions with biological systems are of particular interest.

Absorption and Excretion

Research indicates that this compound is well absorbed in humans following oral administration, with 100% of the substance being excreted in urine . This high absorption rate raises concerns regarding its potential toxicity and biological effects.

Animal Studies

A significant study conducted on rats assessed the effects of potassium tetrafluoroborate (a related compound) over a 28-day period. The study revealed dose-dependent changes in hematological parameters, particularly in female rats, where significant decreases in erythrocyte counts and hemoglobin levels were observed at higher doses (80 mg/kg body weight/day and above). Importantly, these effects were reversible after a 14-day recovery period .

Table 1: Hematological Effects of Potassium Tetrafluoroborate in Rats

| Dose (mg/kg) | Erythrocyte Count | Hemoglobin Level | Hematocrit Value |

|---|---|---|---|

| Control | Normal | Normal | Normal |

| 20 | No significant change | No significant change | No significant change |

| 80 | Decreased | Decreased | Decreased |

| 320 | Significant decrease | Significant decrease | Significant decrease |

The no observed effect level (NOEL) for male rats was determined to be 320 mg/kg body weight, while for females it was significantly lower at 20 mg/kg due to the noted hematological changes .

Metabolic Pathways

This compound's distribution in biological tissues has been investigated through studies involving radioactive labeling. In one study, the relative specific activity of potassium tetrafluoroborate was measured in various organs after intraperitoneal injection. The thyroid gland exhibited the highest activity, suggesting a preferential accumulation of the compound in this organ .

Table 2: Relative Specific Activity of Potassium Tetrafluoroborate in Rat Organs

| Time After Injection (minutes) | Muscle | Liver | Spleen | Brain | Thyroid Gland |

|---|---|---|---|---|---|

| 40 | 1.93 | 1.27 | 1.35 | 0.67 | 12.3 |

| 60 | 1.65 | 1.34 | 1.01 | 0.23 | 15.7 |

| 100 | 1.90 | 0.99 | 0.85 | 0.49 | 21.0 |

| 120 | 1.42 | 1.24 | 1.03 | 0.86 | 36.4 |

This data indicates that this compound may have specific interactions with thyroid function, warranting further investigation into its endocrine effects.

Genotoxicity Studies

Genotoxicity assessments using the Salmonella/microsome test indicated that this compound did not cause gene mutations in various strains of Salmonella typhimurium or Escherichia coli, suggesting a low risk for mutagenic effects .

Case Studies and Applications

Recent research has explored this compound's catalytic properties, demonstrating its efficacy as a catalyst in organic synthesis reactions, particularly for the one-pot synthesis of dihydropyrimidinones . This catalytic ability may open avenues for further exploration into its biological applications.

常见问题

Q. Basic: What are the optimal methods for synthesizing sodium tetrafluoroborate with high purity for laboratory use?

This compound (NaBF₄) can be synthesized via anion exchange reactions, such as combining sodium salts (e.g., NaNO₃) with tetrafluoroboric acid (HBF₄) in aqueous solutions, followed by crystallization . Advanced purification involves recrystallization from hot water or ethanol to remove impurities like residual acids or metal ions. For catalytic applications, solvent-free methods using BF₃·OEt₂ under controlled humidity (to prevent hydrolysis) yield >95% purity . Characterization via ¹⁹F NMR and elemental analysis is critical to confirm purity .

Q. Basic: What physical properties of NaBF₄ are most critical for experimental handling and storage?

NaBF₄ is hygroscopic and thermally stable up to 384°C . Its high solubility in water (108 g/100 mL at 26°C) necessitates storage in desiccators with anhydrous silica gel. For electrochemical studies, moisture content must be <50 ppm to prevent side reactions (e.g., hydrolysis to HF) . Density (2.47 g/mL) and refractive index data are essential for phase behavior studies in ionic liquid mixtures .

Q. Advanced: How does NaBF₄ influence the thermophysical properties of ionic liquids (ILs) in electrochemical systems?

NaBF₄ modifies IL properties like viscosity and conductivity when used as a dopant. For example, in [BMIM][BF₄], NaBF₄ reduces ionic mobility due to increased ionic strength, impacting supercapacitor performance . Thermal expansion coefficients and molar refraction can be predicted using empirical models (e.g., Lorentz-Lorenz equation) . Differential scanning calorimetry (DSC) reveals phase transitions in IL-NaBF₄ mixtures, critical for optimizing operating temperatures .

Q. Advanced: What mechanistic role does NaBF₄ play in stabilizing solid-electrolyte interphases (SEIs) in sodium metal batteries?

In NaDFOB-derived electrolytes, NaBF₄ contributes to a composite SEI rich in sodium diborate and tetrafluoroborate, enhancing structural stability. Solid-state NMR and XPS show that NaBF₄ suppresses dendrite growth by facilitating uniform Na⁺ flux . Electrochemical impedance spectroscopy (EIS) reveals lower charge-transfer resistance in NaBF₄-containing systems, indicating faster ion transport .

Q. Advanced: How does NaBF₄ affect CO₂ solubility and phase behavior in ionic liquid systems?

In CO₂ + [bmim][BF₄] systems, NaBF₄ increases bubble-point pressures due to stronger ion-dipole interactions, reducing CO₂ solubility by ~15% compared to [hmim][BF₄] . High-pressure synthetic methods (278–368 K) and Peng-Robinson equation modeling are used to predict phase equilibria . These findings guide solvent selection for CO₂ capture applications.

Q. Advanced: What methodologies quantify ion-pairing behavior of NaBF₄ in non-aqueous solvents like DMF?

Conductometric studies using the Fuoss-Justice equation determine association constants (e.g., Kₐ = 0.12 for NaBF₄ in DMF at 298 K) and limiting molar conductivities (Λ₀ = 89.5 S·cm²/mol) . Eyring activation enthalpy (ΔH‡ ≈ 12 kJ/mol) indicates weak solute-solvent interactions, validated via temperature-dependent conductivity measurements .

Q. Advanced: How does NaBF₄ act as a catalyst in micellar-promoted homolytic dediazoniation reactions?

In SDS micelles, NaBF₄ stabilizes the diazonium ion (PNBD) in the Stern layer, favoring heterolytic cleavage to p-nitrophenol. Kinetic analysis via HPLC and UV-Vis shows a 3-fold rate increase compared to aqueous systems . ¹H NMR confirms micelle-diazonium binding, critical for optimizing reaction yields .

Q. Basic: What safety protocols are essential when handling NaBF₄ in laboratory settings?

NaBF₄ is a GHS Category 8 hazard, requiring nitrile gloves, face shields, and fume hoods to prevent inhalation/contact . Spills should be neutralized with sodium carbonate and disposed via certified waste facilities. Acute exposure mandates immediate irrigation (15 min for eyes) and medical evaluation .

Q. Advanced: How does NaBF₄ modulate phase separation in aqueous two-phase systems (ATPS) with citrate salts?

In NaBF₄ + 1-butyl-3-methylimidazolium tetrafluoroborate ATPS, cloud-point titration (298–323 K) reveals biphasic regions sensitive to NaBF₄ concentration. Tie-line data correlate with Othmer-Tobias equation, enabling extraction optimization for phenols .

Q. Advanced: What strategies enhance NaBF₄-based electrolyte performance in supercapacitors?

Mixing NaBF₄ with propylene carbonate (PC) and spiro-bipyrrolidinium tetrafluoroborate (SBPBF₄) improves ionic conductivity (up to 25 mS/cm) and widens the electrochemical window (3.5 V) . Dynamic viscosity (<50 mPa·s) and thermal stability (TGA up to 150°C) are key metrics for high-rate cycling .

属性

IUPAC Name |

sodium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BF4.Na/c2-1(3,4)5;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGJZTOFHXCFQIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaBF4, BF4Na | |

| Record name | Sodium tetrafluoroborate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_tetrafluoroborate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021477 | |

| Record name | Sodium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Solid; [Merck Index] White solid; [EPA OHM/TADS] White or off-white lump or granules; [Alfa Aesar MSDS] | |

| Record name | Borate(1-), tetrafluoro-, sodium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium fluoborate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9533 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13755-29-8 | |

| Record name | Sodium tetrafluoroborate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13755-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sodium fluoborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013755298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium tetrafluoroborate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77386 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Borate(1-), tetrafluoro-, sodium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM FLUOBORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CFC805A5WR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。